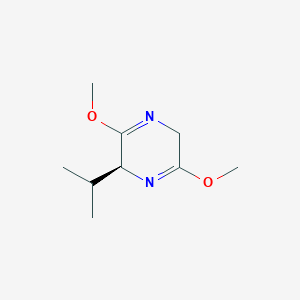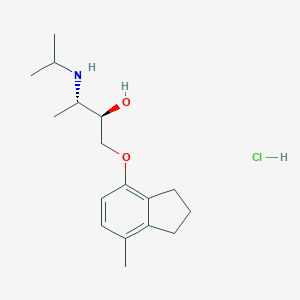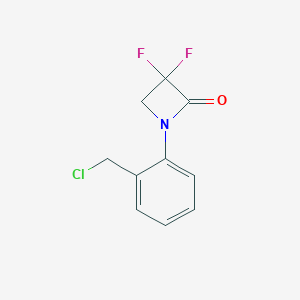
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors, with a similar structure and pharmacological activity to the natural cannabinoids found in the cannabis plant. CP-47,497 has been widely studied for its potential therapeutic applications and its use as a research tool in the field of cannabinoid pharmacology.
Mechanism Of Action
CP-47,497 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor with high affinity, leading to the activation of intracellular signaling pathways that modulate various physiological processes. The activation of the CB1 receptor by CP-47,497 leads to the modulation of neurotransmitter release, resulting in the analgesic, anti-inflammatory, and anti-cancer effects observed.
Biochemical And Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. CP-47,497 has also been shown to have anti-cancer effects in various cancer cell lines, with potential applications in cancer therapy. In addition, CP-47,497 has been shown to have effects on the central nervous system, with potential applications in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
CP-47,497 has several advantages as a research tool in the field of cannabinoid pharmacology. It is a potent agonist of the CB1 receptor, with high affinity and selectivity. CP-47,497 is also stable and easy to handle in the laboratory. However, there are also some limitations to the use of CP-47,497 in lab experiments. It is a synthetic compound that does not occur naturally in the body, and therefore may not accurately reflect the effects of natural cannabinoids. In addition, CP-47,497 is a potent agonist that can lead to receptor desensitization and downregulation, which may affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CP-47,497. One area of interest is the development of novel therapeutic applications for CP-47,497 in various medical conditions. Another area of interest is the development of new synthetic cannabinoids that have improved pharmacological properties and reduced side effects. Additionally, further research is needed to fully understand the molecular mechanisms of action of CP-47,497 and its effects on the central nervous system.
Synthesis Methods
CP-47,497 is synthesized through a multi-step process that involves the reaction of 2-chloromethylphenyl magnesium bromide with 3,3-difluoroazetidin-2-one in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic steps to yield pure CP-47,497. The synthesis of CP-47,497 is a complex process that requires a high level of expertise in synthetic organic chemistry.
Scientific Research Applications
CP-47,497 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. CP-47,497 has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. In addition, CP-47,497 has been used as a research tool in the field of cannabinoid pharmacology to study the molecular mechanisms of action of the cannabinoid receptors.
properties
CAS RN |
131230-67-6 |
|---|---|
Product Name |
N-(2-Chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Molecular Formula |
C10H8ClF2NO |
Molecular Weight |
231.62 g/mol |
IUPAC Name |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
InChI Key |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Other CAS RN |
131230-67-6 |
synonyms |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



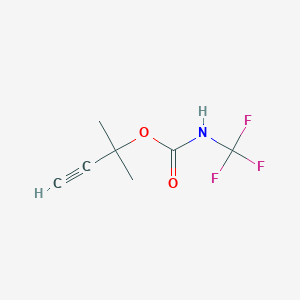
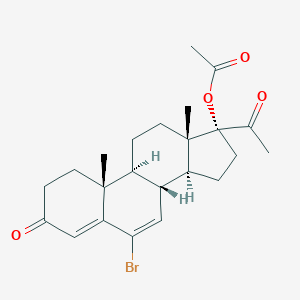
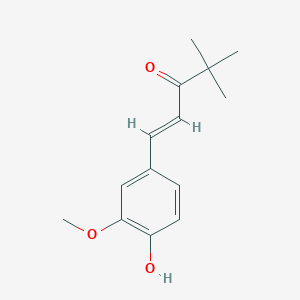
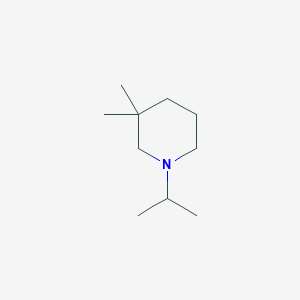
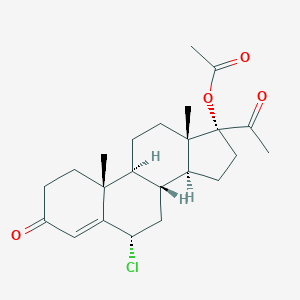

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

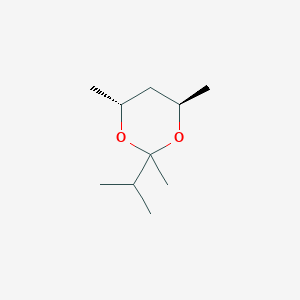


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
